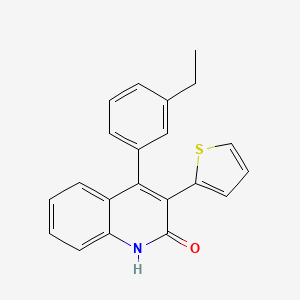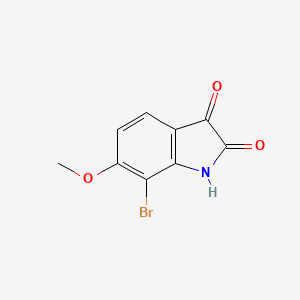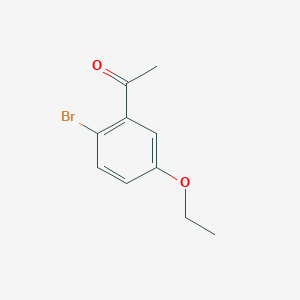
1-(2-Bromo-5-ethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the second position and an ethoxy group at the fifth position on the phenyl ring.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-5-ethoxyphenyl)ethanone can be achieved through several routes. One common method involves the bromination of 2-ethoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or acetic acid . Another approach involves the use of ammonium bromide and oxone as brominating agents in a one-pot synthesis from secondary alcohols . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Bromo-5-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted phenyl ethanones and their derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-5-ethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-5-ethoxyphenyl)ethanone can be compared with other brominated acetophenones, such as:
1-(4-Bromo-2-methoxyphenyl)ethanone: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-(2-Bromo-5-methoxyphenyl)ethanone: Another similar compound with a methoxy group, used in different synthetic applications.
2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone: Contains a chloro and hydroxy group, offering different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-(2-bromo-5-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-6H,3H2,1-2H3 |
Clé InChI |
DFLAVJRRFWQKJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
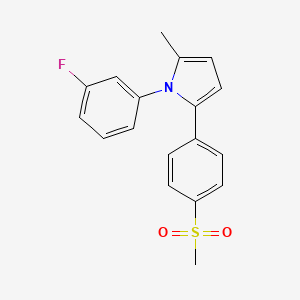
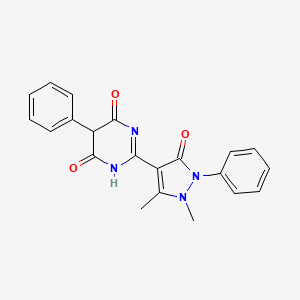
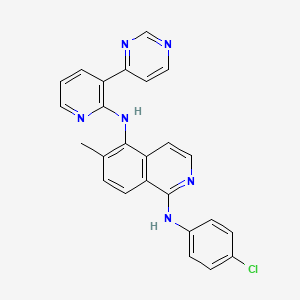
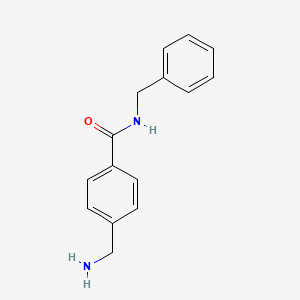
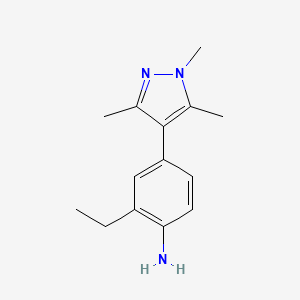

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
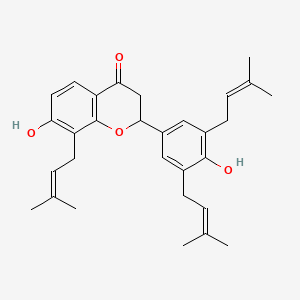
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
